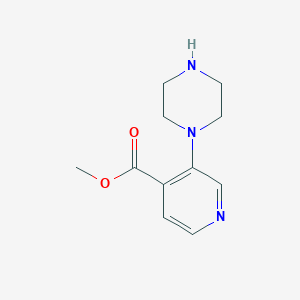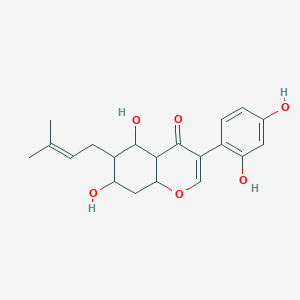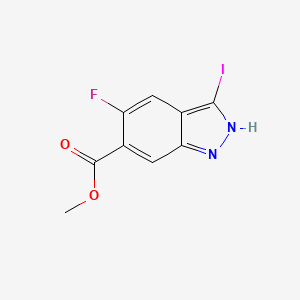![molecular formula C13H18N2O3S2 B12327938 L-Methionine, N-[[2-(methylthio)-3-pyridinyl]carbonyl]-, methyl ester](/img/structure/B12327938.png)
L-Methionine, N-[[2-(methylthio)-3-pyridinyl]carbonyl]-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Methionine, N-[[2-(methylthio)-3-pyridinyl]carbonyl]-, methyl ester is a complex organic compound with the molecular formula C13H18N2O3S2 and a molecular weight of 314.42 g/mol. This compound is known for its unique structure, which includes a methionine backbone modified with a pyridinyl carbonyl group and a methyl ester functional group. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionine, N-[[2-(methylthio)-3-pyridinyl]carbonyl]-, methyl ester typically involves the reaction of L-methionine with 2-(methylthio)-3-pyridinecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. Quality control measures are implemented to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
L-Methionine, N-[[2-(methylthio)-3-pyridinyl]carbonyl]-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridinyl derivatives.
科学研究应用
L-Methionine, N-[[2-(methylthio)-3-pyridinyl]carbonyl]-, methyl ester is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of L-Methionine, N-[[2-(methylthio)-3-pyridinyl]carbonyl]-, methyl ester involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate signaling pathways by interacting with receptor proteins on cell surfaces .
相似化合物的比较
Similar Compounds
L-Methionine: A naturally occurring amino acid with a simpler structure.
DL-Methionine: A racemic mixture of D- and L-methionine.
Methionine Hydroxy Analogues: Compounds with similar functional groups but different structural arrangements.
Uniqueness
L-Methionine, N-[[2-(methylthio)-3-pyridinyl]carbonyl]-, methyl ester is unique due to its modified methionine backbone, which imparts distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
属性
分子式 |
C13H18N2O3S2 |
|---|---|
分子量 |
314.4 g/mol |
IUPAC 名称 |
methyl (2S)-4-methylsulfanyl-2-[(2-methylsulfanylpyridine-3-carbonyl)amino]butanoate |
InChI |
InChI=1S/C13H18N2O3S2/c1-18-13(17)10(6-8-19-2)15-11(16)9-5-4-7-14-12(9)20-3/h4-5,7,10H,6,8H2,1-3H3,(H,15,16)/t10-/m0/s1 |
InChI 键 |
GSUDSBHFXNANTM-JTQLQIEISA-N |
手性 SMILES |
COC(=O)[C@H](CCSC)NC(=O)C1=C(N=CC=C1)SC |
规范 SMILES |
COC(=O)C(CCSC)NC(=O)C1=C(N=CC=C1)SC |
溶解度 |
38.8 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 5'-chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B12327855.png)



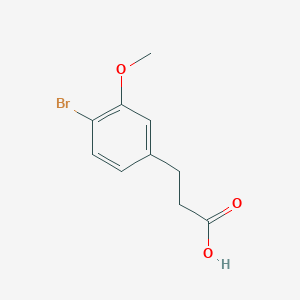

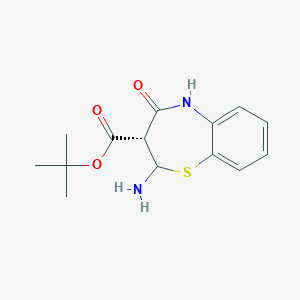
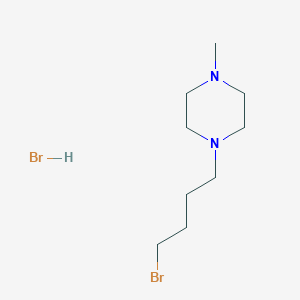
![Hydrazine, [5-(1,1-dimethylethyl)-2-methoxyphenyl]-](/img/structure/B12327898.png)
![2,2-Dimethyl-5-vinylbenzo[d][1,3]dioxole](/img/structure/B12327900.png)
![9-methoxy-3,5,5-trimethyl-2-(2,2,2-trifluoroethylsulfanyl)-6H-benzo[h]quinazolin-4-one](/img/structure/B12327902.png)
